N-(3-Cyanothiolan-3-YL)-4-(3,4-difluorophenyl)-4-oxobutanamide
Descripción
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(3,4-difluorophenyl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2S/c16-11-2-1-10(7-12(11)17)13(20)3-4-14(21)19-15(8-18)5-6-22-9-15/h1-2,7H,3-6,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTPMTHECIPLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table compares N-(3-Cyanothiolan-3-YL)-4-(3,4-difluorophenyl)-4-oxobutanamide with structurally or functionally related compounds from the evidence:
Key Comparative Insights:
Structural Diversity: The target compound’s cyanothiolan group distinguishes it from dithiolane-containing analogs (e.g., 7a, 7c), which lack the cyano substituent. This difference may enhance electrophilicity or alter binding interactions in biological systems. The 3,4-difluorophenyl moiety introduces strong electron-withdrawing effects, likely increasing metabolic stability compared to non-fluorinated analogs like 7a or N-(4-acetylphenyl)-3-oxobutanamide .
Synthetic Utility: Compounds like 7a and 7c are synthesized via α-oxoketene S,S-acetal formation, a route that could theoretically apply to the target compound with modifications for the cyanothiolan group . The 3-chloro-N-phenyl-phthalimide demonstrates the importance of halogen substituents in polymer monomer synthesis, suggesting the target’s fluorine atoms could similarly enhance thermal or mechanical properties in materials .
Physicochemical Behavior: The dithiolane analogs (7a, 7c) exhibit distinct NMR shifts for sulfur-linked protons (δ 3.32–3.52), whereas the target’s cyanothiolan ring may show upfield shifts due to the electron-withdrawing cyano group. Fluorine atoms in the target compound likely reduce solubility in aqueous media compared to non-halogenated analogs but improve membrane permeability in biological contexts .
Research Findings and Data Gaps
- Thermal Stability: While 3-chloro-N-phenyl-phthalimide is stable up to 300°C , the target compound’s thermal behavior remains unstudied.
- Biological Activity: No direct data exists for the target compound, but fluorinated aromatics (e.g., in pesticides like flutolanil ) often exhibit enhanced bioactivity, suggesting possible pesticidal or pharmacological applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of N-(3-Cyanothiolan-3-YL)-4-(3,4-difluorophenyl)-4-oxobutanamide?
- Methodology : Multi-step organic synthesis involving:
- Step 1 : Coupling of 3,4-difluorophenyl ketone intermediates with thiolane derivatives via nucleophilic substitution.
- Step 2 : Cyanide introduction at the thiolan-3-yl position using KCN or trimethylsilyl cyanide under anhydrous conditions .
- Step 3 : Final amidation via activation of the oxobutanamide carboxyl group with EDCI/HOBt .
- Critical Techniques : Monitor reaction progress with TLC and LC-MS; purify intermediates via column chromatography.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
- NMR : Confirm substituent positions (e.g., ¹H-NMR for difluorophenyl protons at δ 7.2–7.8 ppm; ¹³C-NMR for carbonyl groups at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected within ±0.001 Da error) .
Advanced Research Questions
Q. What computational and structural biology approaches can elucidate the compound’s mechanism of action in kinase inhibition?
- Methodology :
- Molecular Docking : Use X-ray crystallography data of Akt isoforms (e.g., PDB ID 3O96) to model binding interactions with the cyanothiolan moiety .
- Free Energy Calculations : Compare binding affinities (ΔG) for wild-type vs. mutant Akt using molecular dynamics simulations .
Q. How can researchers address contradictory data on the compound’s selectivity across kinase families?
- Experimental Design :
- Panel Screening : Test against 50+ kinases (e.g., PKA, PKC, PI3K) at 1 µM concentration to identify off-target effects .
- Cellular Assays : Compare phospho-Akt (Ser473) inhibition in HEK293 vs. cancer cell lines (e.g., PC3) to assess isoform specificity .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
- Model Selection :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
